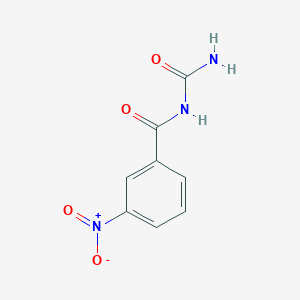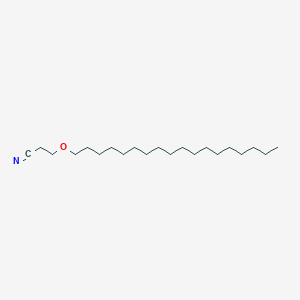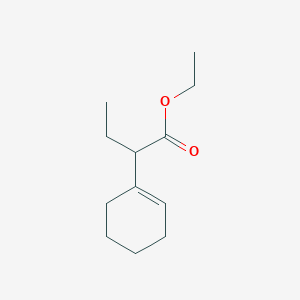
n-Carbamoyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Carbamoyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O4 It is a derivative of benzamide, where the benzene ring is substituted with a nitro group at the third position and a carbamoyl group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
n-Carbamoyl-3-nitrobenzamide can be synthesized through the nitration of benzamide. The process involves dissolving benzamide in concentrated sulfuric acid, cooling the solution, and then slowly adding concentrated nitric acid. The reaction mixture is then neutralized, and the product is isolated through crystallization . Another method involves the direct condensation of carboxylic acids and amines in the presence of a catalyst such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The use of efficient and reusable catalysts, such as IL/ZrCl4, and green technologies like ultrasonic irradiation, are preferred to enhance yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
n-Carbamoyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: 3-Aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-Nitrobenzoic acid and ammonia.
Aplicaciones Científicas De Investigación
n-Carbamoyl-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of n-Carbamoyl-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzamide: Similar structure but lacks the carbamoyl group.
n-Carbamoyl-4-nitrobenzamide: Similar structure but with the nitro group at the fourth position.
n-Carbamoyl-2-nitrobenzamide: Similar structure but with the nitro group at the second position.
Uniqueness
n-Carbamoyl-3-nitrobenzamide is unique due to the specific positioning of the nitro and carbamoyl groups, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
6971-48-8 |
|---|---|
Fórmula molecular |
C8H7N3O4 |
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
N-carbamoyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H7N3O4/c9-8(13)10-7(12)5-2-1-3-6(4-5)11(14)15/h1-4H,(H3,9,10,12,13) |
Clave InChI |
QKQRYUWLAKVQOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-fluorobenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968529.png)
![N-(3-chlorophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968532.png)
![Diallyl 2,6-dimethyl-4-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-YL}-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968534.png)

![ethyl (2E)-2-[3-methoxy-4-(pentyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11968538.png)
![N-({[3-Allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL]sulfanyl}acetyl)urea](/img/structure/B11968539.png)
![N-(4-methylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11968547.png)
![N-[formamido-(2-nitrophenyl)methyl]formamide](/img/structure/B11968549.png)


![Diisobutyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968565.png)



